7-Azabicyclo[2.2.1]heptan-1-ylmethanol
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Overview
Description
7-Azabicyclo[2.2.1]heptan-1-ylmethanol: is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Mechanism of Action
Target of Action
The primary target of 7-Azabicyclo[22It’s structurally similar to epibatidine, an alkaloid known for its potent activity on the nicotinic acetylcholine receptors .
Mode of Action
The exact mode of action of 7-Azabicyclo[22If it behaves like epibatidine, it may act as an agonist at the nicotinic acetylcholine receptors .
Biochemical Pathways
The specific biochemical pathways affected by 7-Azabicyclo[22If it shares similarities with epibatidine, it might influence the cholinergic system, which plays a crucial role in muscle contraction, memory formation, and other functions .
Result of Action
The molecular and cellular effects of 7-Azabicyclo[22If it acts similarly to epibatidine, it could potentially have analgesic effects due to its interaction with the nicotinic acetylcholine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptan-1-ylmethanol typically involves the reduction of 7-Azabicyclo[2.2.1]heptan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Azabicyclo[2.2.1]heptan-1-ylmethanol can undergo oxidation to form 7-Azabicyclo[2.2.1]heptan-1-one.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-Azabicyclo[2.2.1]heptan-1-one.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Substituted derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Chemistry: 7-Azabicyclo[2.2.1]heptan-1-ylmethanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure may allow it to interact uniquely with enzymes and receptors.
Medicine: The compound is investigated for its potential pharmacological properties. Its structure suggests it could be a candidate for drug development, particularly in the field of neuropharmacology.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Comparison with Similar Compounds
7-Azabicyclo[2.2.1]heptane: A structurally similar compound without the hydroxyl group.
7-Azabicyclo[2.2.1]heptan-1-one: The oxidized form of 7-Azabicyclo[2.2.1]heptan-1-ylmethanol.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The hydroxyl group allows for additional hydrogen bonding and can be a site for further chemical modifications.
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-1-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-3-1-6(8-7)2-4-7/h6,8-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVVQHRVJCXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373504-13-2 |
Source
|
Record name | 7-azabicyclo[2.2.1]heptan-1-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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